

# Molecular Modeling of O-Cresyl Glycidyl Ether: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *O-Cresyl glycidyl ether*

Cat. No.: *B1330400*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**O-Cresyl glycidyl ether** (OCGE) is an aromatic monofunctional glycidyl ether primarily utilized as a reactive diluent in epoxy resin formulations to reduce viscosity and enhance processing characteristics.[1][2] Its reactivity, driven by the epoxide ring, also makes it a subject of interest in toxicology and medicinal chemistry due to its potential for covalent interactions with biological macromolecules.[3][4] This technical guide provides a comprehensive overview of the molecular modeling of OCGE, integrating physicochemical data, detailed experimental protocols for its characterization, and a conceptual framework for computational studies. The aim is to furnish researchers, scientists, and drug development professionals with the essential knowledge to model and predict the behavior of OCGE and related compounds.

## Physicochemical and Toxicological Properties

A thorough understanding of the fundamental properties of **O-Cresyl glycidyl ether** is paramount for any modeling endeavor. The following tables summarize key quantitative data for OCGE.

Table 1: Physicochemical Properties of **O-Cresyl Glycidyl Ether**

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	[5][6]
Molecular Weight	164.20 g/mol	[5]
CAS Number	2210-79-9	[5]
IUPAC Name	2-[(2-methylphenoxy)methyl]oxirane	[5]
Appearance	Clear, light yellow liquid	[5][7]
Density	1.09 g/cm <sup>3</sup> at 20 °C	[5]
Boiling Point	259 °C (498 °F) at 760 mmHg	[5]
Flash Point	>93.3 °C (>200 °F)	[5]
Water Solubility	< 1 mg/mL at 22 °C	[5]
Vapor Density	5.7 (air = 1)	[5]
Log Kow (Octanol-Water Partition Coefficient)	2.2 (estimated)	[8]

Table 2: Toxicological Data for **O-Cresyl Glycidyl Ether**

Endpoint	Value	Species	Reference
LD50 (Oral)	5140 mg/kg	Rat	[8]
LC50 (Inhalation)	6,090 mg/m <sup>3</sup> /4h	Rat	[5][9]
Skin Irritation	Irritant	Not specified	[1]
Skin Sensitization	Potential sensitizer	Not specified	[1][10]
Bacterial Mutagenicity (Ames Test)	Positive	Salmonella typhimurium	[11]

## Conceptual Framework for Molecular Modeling

While specific molecular modeling studies on OCGE are not extensively published, its structural similarity to other well-studied glycidyl ethers allows for the application of established computational methodologies. This section outlines a conceptual approach to the molecular modeling of OCGE.

## Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. For OCGE, DFT calculations can provide insights into:

- **Molecular Geometry and Energetics:** Optimization of the ground state geometry of OCGE to predict bond lengths, angles, and dihedral angles.
- **Electronic Properties:** Calculation of molecular orbitals (HOMO, LUMO), electrostatic potential maps, and atomic charges to identify reactive sites. The epoxide ring is expected to be the primary electrophilic site.
- **Reactivity Descriptors:** Fukui functions and local softness indices can be calculated to quantify the reactivity of different atoms in the molecule, predicting the most likely sites for nucleophilic attack.
- **Reaction Mechanisms:** Modeling the reaction pathways of OCGE with nucleophiles, such as amino acid residues (cysteine, histidine, lysine) or DNA bases (guanine, adenine), to understand the initial steps of toxicity. This involves locating transition states and calculating activation energies.

A typical DFT study of OCGE would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G\*, 6-311++G(d,p)) to accurately describe the electronic structure and potential non-covalent interactions.

## Molecular Dynamics (MD) Simulations

MD simulations provide a means to study the dynamic behavior of molecules and their interactions with the environment over time. For OCGE, MD simulations can be employed to:

- **Solvation and Conformation:** Simulate the behavior of OCGE in different solvents (e.g., water, octanol) to understand its conformational preferences and solvation thermodynamics.
- **Interaction with Biological Macromolecules:** Model the binding of OCGE to proteins or DNA. This can help identify potential binding sites and modes of interaction, providing a structural basis for its toxicological effects.
- **Membrane Permeation:** Simulate the passage of OCGE across a lipid bilayer to model its bioavailability and ability to reach intracellular targets.

The choice of an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately represents the intramolecular and intermolecular interactions of OCGE is crucial for obtaining meaningful results from MD simulations.

## Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific property. A QSAR study for glycidyl ethers, including OCGE, would involve:

- **Dataset Collection:** Gathering experimental data for a series of glycidyl ethers on a specific endpoint (e.g., mutagenicity, skin sensitization, toxicity).
- **Descriptor Calculation:** Calculating a wide range of molecular descriptors for each compound, including constitutional, topological, geometrical, and quantum-chemical descriptors.
- **Model Building:** Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) to build a predictive model.
- **Model Validation:** Rigorously validating the model using internal and external validation techniques to assess its predictive power.

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and safety assessment of **O-Cresyl glycidyl ether**.

## Synthesis of O-Cresyl Glycidyl Ether

This protocol describes a common method for the synthesis of OCGE from o-cresol and epichlorohydrin.

- Materials: o-cresol, epichlorohydrin, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), sodium hydroxide, and an organic solvent (e.g., toluene).
- Procedure:
  - Dissolve o-cresol and the phase-transfer catalyst in the organic solvent in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.
  - Slowly add a concentrated aqueous solution of sodium hydroxide to the mixture while stirring.
  - Add epichlorohydrin dropwise to the reaction mixture, maintaining the temperature at a controlled level (e.g., 50-60 °C).
  - After the addition is complete, continue stirring the mixture for several hours until the reaction is complete (monitored by techniques like TLC or GC).
  - Separate the organic layer and wash it with water to remove unreacted sodium hydroxide and the catalyst.
  - Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
  - Remove the solvent under reduced pressure.
  - Purify the crude product by vacuum distillation to obtain pure **O-Cresyl glycidyl ether**.

## HPLC Analysis of O-Cresyl Glycidyl Ether

This protocol outlines a reverse-phase HPLC method for the analysis of OCGE.

- Instrumentation: An HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) may be added to improve peak shape.
- Procedure:
  - Prepare a standard stock solution of OCGE of known concentration in a suitable solvent (e.g., acetonitrile).
  - Prepare a series of calibration standards by diluting the stock solution.
  - Prepare the sample for analysis by dissolving it in the mobile phase.
  - Set the HPLC conditions: flow rate (e.g., 1.0 mL/min), column temperature (e.g., 25  $^{\circ}$ C), and UV detection wavelength (e.g., 270 nm).
  - Inject the standards and the sample onto the HPLC system.
  - Identify the OCGE peak in the chromatogram based on its retention time compared to the standard.
  - Quantify the amount of OCGE in the sample by comparing its peak area to the calibration curve generated from the standards.

## Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of a chemical.

- Materials: Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537), minimal glucose agar plates, top agar, histidine/biotin solution, S9 metabolic activation mix (optional, to assess the mutagenicity of metabolites), positive and negative controls.
- Procedure:
  - Prepare overnight cultures of the Salmonella tester strains.

- In a test tube, combine the tester strain culture, the test compound at various concentrations, and either the S9 mix or a buffer.
- After a brief pre-incubation, add molten top agar containing a trace amount of histidine and biotin to the test tube.
- Pour the mixture onto a minimal glucose agar plate and allow it to solidify.
- Incubate the plates at 37 °C for 48-72 hours.
- Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

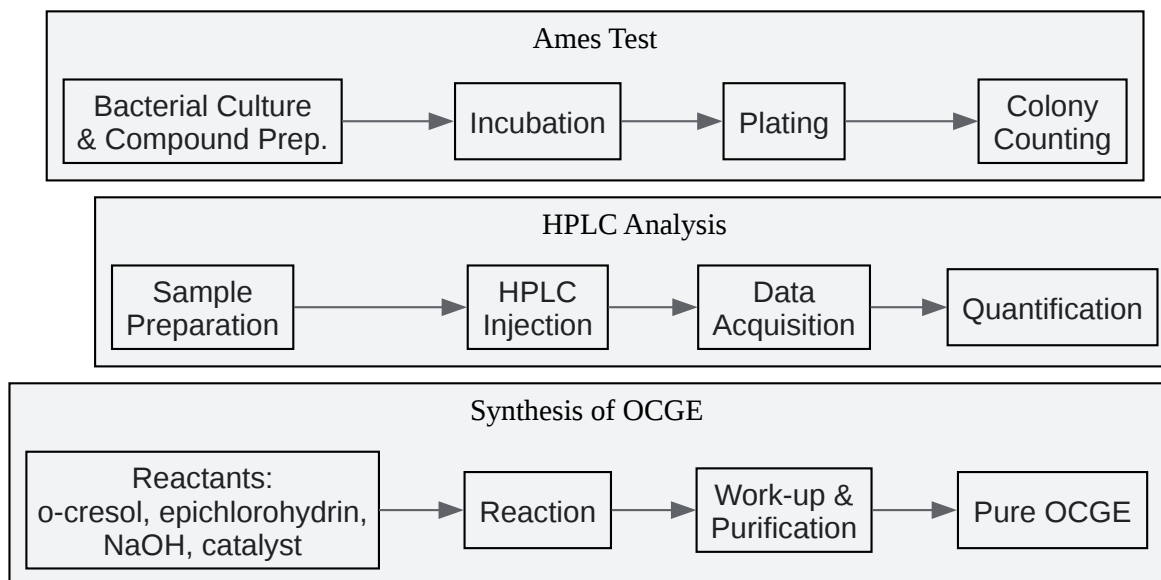
## In Chemico Skin Sensitization: Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine or lysine as a measure of the reactivity of a chemical towards skin proteins.

- Materials: Synthetic peptides containing cysteine and lysine, the test chemical, a suitable solvent (e.g., acetonitrile), a reference cofactor (e.g., glutathione), and an HPLC-UV system.
- Procedure:
  - Prepare solutions of the cysteine and lysine peptides and the test chemical.
  - Incubate the test chemical with each peptide solution for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 25 °C).
  - After incubation, analyze the remaining peptide concentration using HPLC-UV.
  - Calculate the percentage of peptide depletion caused by the test chemical.
  - Classify the skin sensitization potential of the chemical based on the mean cysteine and lysine peptide depletion.

## Visualization of Workflows and Pathways

### Experimental Workflows

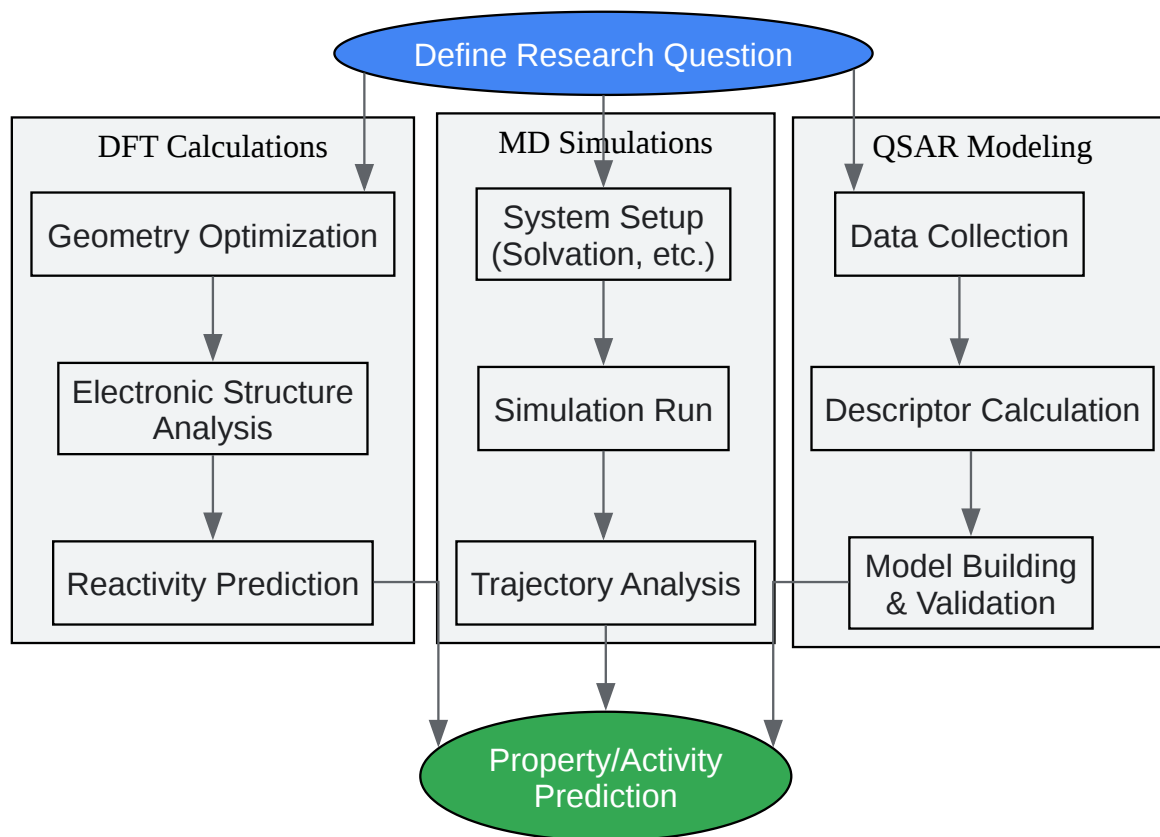


[Click to download full resolution via product page](#)

Caption: Overview of key experimental workflows for OCGE.

### Molecular Modeling Workflow



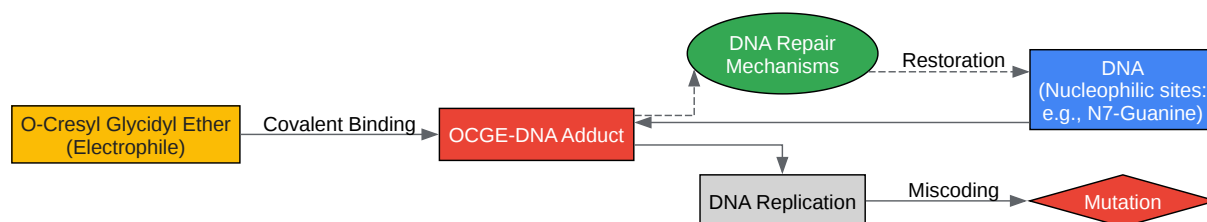


[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the molecular modeling of OCGE.

## Proposed Toxicological Pathway: DNA Adduct Formation

The mutagenicity of glycidyl ethers is believed to stem from the ability of the electrophilic epoxide ring to react with nucleophilic sites on DNA bases, forming DNA adducts.<sup>[3]</sup> This can lead to mutations during DNA replication if not properly repaired.



[Click to download full resolution via product page](#)

Caption: Proposed pathway for OCGE-induced mutagenicity.

## Conclusion

The molecular modeling of **O-Cresyl glycidyl ether**, while not yet extensively documented in dedicated studies, can be approached through a combination of established computational techniques, including DFT, MD simulations, and QSAR modeling. This guide provides a foundational understanding of the physicochemical and toxicological properties of OCGE, detailed experimental protocols for its characterization, and a conceptual framework for its in silico investigation. By integrating experimental data with computational modeling, researchers can gain deeper insights into the reactivity, biological interactions, and potential hazards of OCGE and other related glycidyl ethers, ultimately contributing to safer material design and more informed risk assessment in various industrial and pharmaceutical applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DNA adduct formation by allyl glycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cresyl glycidyl ether | C<sub>10</sub>H<sub>12</sub>O<sub>2</sub> | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. o-CRESYL GLYCIDYL ETHER | C<sub>10</sub>H<sub>12</sub>O<sub>2</sub> | CID 16640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 2210-79-9: o-Cresyl glycidyl ether | CymitQuimica [cymitquimica.com]
- 7. O-Cresyl glycidyl ether | 2210-79-9 | Benchchem [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. o-Cresyl glycidyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 10. Buy O-Cresyl glycidyl ether | 2210-79-9 [smolecule.com]
- 11. o-Cresyl glycidyl ether (2210-79-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- To cite this document: BenchChem. [Molecular Modeling of O-Cresyl Glycidyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330400#molecular-modeling-of-o-cresyl-glycidyl-ether]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

